![molecular formula C11H10ClF3O3 B2820395 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate CAS No. 1965305-08-1](/img/structure/B2820395.png)
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is an organic compound with the molecular formula C11H10ClF3O3 and a molecular weight of 282.64 g/mol . This compound is characterized by the presence of a chloroethyl group, a trifluoromethyl-substituted phenyl ring, and a carbonate ester functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate can be synthesized through the reaction of 1-chloroethanol with 4-(trifluoromethyl)benzyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or alcohols to form carbamates or carbonates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Alcohols and Carbon Dioxide: Formed by hydrolysis
Scientific Research Applications
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential biological activity.
Material Science: In the development of novel materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate involves the formation of reactive intermediates during chemical reactions. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of carbamates or carbonates. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbamate
- 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl ether
- 1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl ester
Uniqueness
1-Chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate is unique due to the presence of both the chloroethyl and trifluoromethyl groups, which impart distinct chemical properties. The carbonate ester functional group also allows for versatile reactivity, making it useful in various synthetic applications.
Properties
IUPAC Name |
1-chloroethyl [4-(trifluoromethyl)phenyl]methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-7(12)18-10(16)17-6-8-2-4-9(5-3-8)11(13,14)15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOWSCYCMJYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OCC1=CC=C(C=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
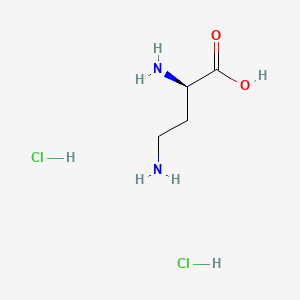
![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)
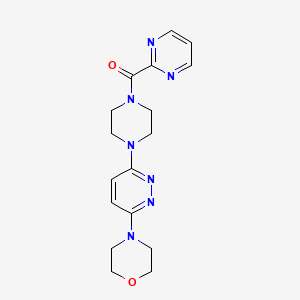
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)
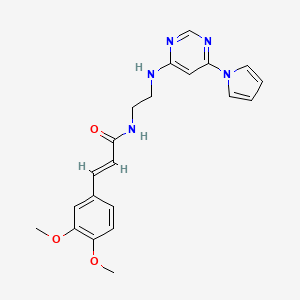

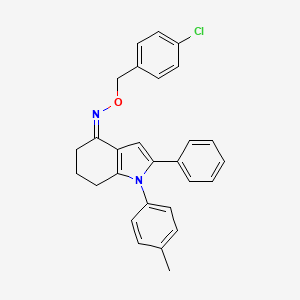
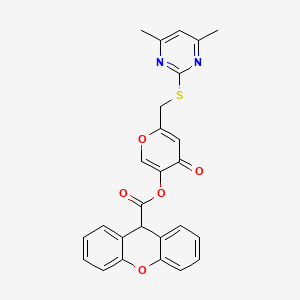

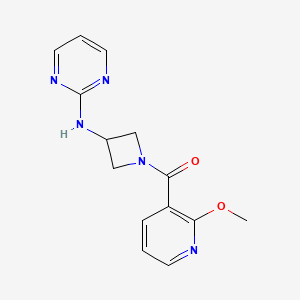
![N-[3-(DIMETHYLAMINO)PROPYL]-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE](/img/structure/B2820330.png)
![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2820331.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2820334.png)
